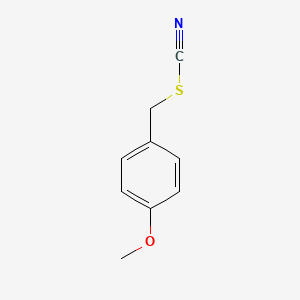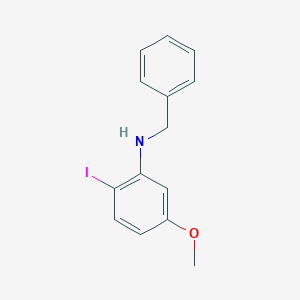
N-Benzyl-2-iodo-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-iodo-5-methoxyaniline: is an organic compound with the molecular formula C₁₄H₁₄INO It is characterized by the presence of a benzyl group attached to the nitrogen atom, an iodine atom at the second position, and a methoxy group at the fifth position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method for synthesizing N-benzyl-2-iodo-5-methoxyaniline involves the nitration of a suitable precursor, followed by reduction. For example, starting with 2-iodo-5-methoxyaniline, the compound can be nitrated using nitric acid and sulfuric acid to introduce a nitro group. The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Benzylation: The resulting 2-iodo-5-methoxyaniline can be benzylated by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the benzyl group to the nitrogen atom, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by benzylation. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-benzyl-2-iodo-5-methoxyaniline can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as N-benzyl-2-hydroxy-5-methoxyaniline or N-benzyl-2-cyano-5-methoxyaniline can be formed.
Oxidation Products: N-benzyl-2-iodo-5-hydroxyaniline.
Coupling Products: Various biaryl or diaryl compounds.
Applications De Recherche Scientifique
Chemistry: N-benzyl-2-iodo-5-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-benzyl-2-iodo-5-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to certain targets, while the iodine and methoxy groups can influence its electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
N-Benzyl-2-iodo-4-methoxyaniline: Similar structure but with the methoxy group at the fourth position.
N-Benzyl-2-iodoaniline: Lacks the methoxy group.
N-Benzyl-2-methoxyaniline: Lacks the iodine atom.
Uniqueness: N-benzyl-2-iodo-5-methoxyaniline is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
922142-49-2 |
|---|---|
Formule moléculaire |
C14H14INO |
Poids moléculaire |
339.17 g/mol |
Nom IUPAC |
N-benzyl-2-iodo-5-methoxyaniline |
InChI |
InChI=1S/C14H14INO/c1-17-12-7-8-13(15)14(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Clé InChI |
HKPNQRDWBYNPNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)I)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
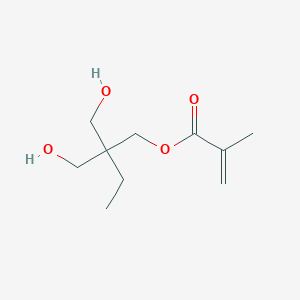
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
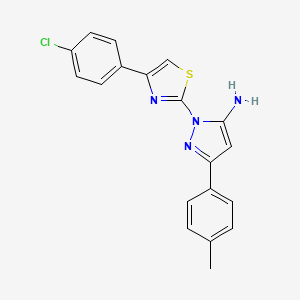
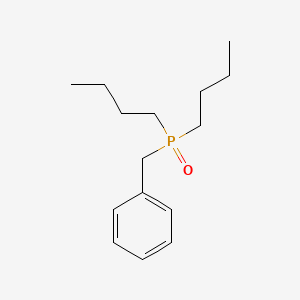
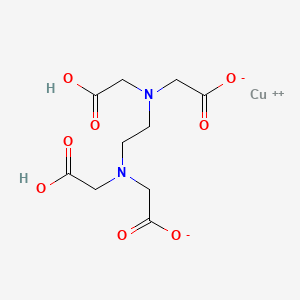
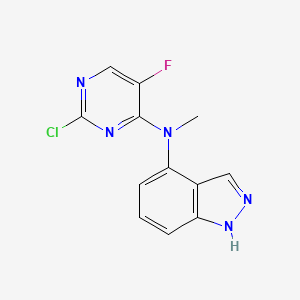
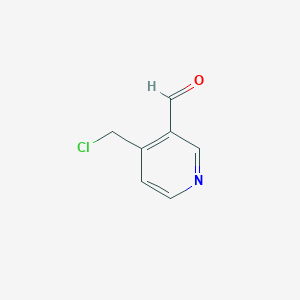
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)

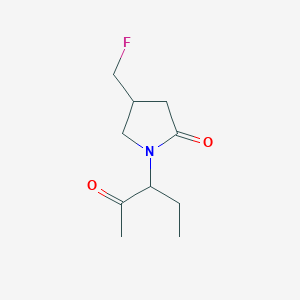
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
